molecular formula C13H21NO3 B14217969 N-(2,2-Diethoxyethyl)-4-methoxyaniline CAS No. 625842-54-8

N-(2,2-Diethoxyethyl)-4-methoxyaniline

Cat. No.: B14217969
CAS No.: 625842-54-8
M. Wt: 239.31 g/mol
InChI Key: KYZLICIHDJZBAQ-UHFFFAOYSA-N
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Description

N-(2,2-Diethoxyethyl)-4-methoxyaniline is a substituted aniline derivative featuring a 4-methoxyaniline core with a diethoxyethyl group attached to the nitrogen atom. This structural motif combines the aromatic properties of 4-methoxyaniline (p-anisidine) with the ether-containing aliphatic chain, which may enhance solubility and alter reactivity compared to simpler aniline derivatives.

Properties

CAS No.

625842-54-8

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)-4-methoxyaniline

InChI

InChI=1S/C13H21NO3/c1-4-16-13(17-5-2)10-14-11-6-8-12(15-3)9-7-11/h6-9,13-14H,4-5,10H2,1-3H3

InChI Key

KYZLICIHDJZBAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC1=CC=C(C=C1)OC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Diethoxyethyl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with 2,2-diethoxyethanol under acidic or basic conditions. One common method involves the use of a strong acid catalyst to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Diethoxyethyl)-4-methoxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(2,2-Diethoxyethyl)-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,2-Diethoxyethyl)-4-methoxyaniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following sections compare N-(2,2-Diethoxyethyl)-4-methoxyaniline with structurally or functionally related compounds, focusing on substituent effects, synthesis, applications, and physicochemical properties.

Structural and Functional Group Variations

A. Substituent Position and Type

  • 4-Methoxyaniline (p-anisidine) : The parent compound lacks the diethoxyethyl group, making it simpler and more polar. It is a white solid (density: 1.07 g/cm³) used in dyes and food quality analysis .
  • N-(Furfurlidine)-4-methoxyaniline : A Schiff base with a furan-derived substituent. Such compounds are corrosion inhibitors for mild steel in acidic environments, highlighting the role of imine groups in metal coordination .
  • N-(Hepta-5,6-dien-1-yl)-4-methoxyaniline : Features an alkyne-substituted chain, enabling participation in hydroamination reactions for heterocycle synthesis .
  • 4-Methoxy-2-methylaniline : A positional isomer with a methyl group on the aromatic ring. This structural difference reduces polarity and alters toxicity; 2-methoxyaniline derivatives are linked to neurotoxicity .

B. Key Structural Differences

Compound Substituent on N-Atom Aromatic Substituents Functional Groups
This compound Diethoxyethyl 4-methoxy Ether, amine
p-Anisidine None 4-methoxy Amine
N-(Furfurlidine)-4-methoxyaniline Furfural-derived Schiff base 4-methoxy Imine, ether
4-Methoxy-2-methylaniline None 4-methoxy, 2-methyl Amine
Physicochemical Properties
  • Solubility : The diethoxyethyl group likely increases lipophilicity compared to p-anisidine, enhancing solubility in organic solvents.
  • Toxicity: Unlike 2-methoxyaniline, which causes cyanosis and nerve damage, the diethoxyethyl substituent may reduce direct toxicity by sterically shielding the aromatic amine .

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